![molecular formula C13H15N3O2S B12597045 5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-48-3](/img/structure/B12597045.png)
5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives under acidic or basic conditions. Various catalysts and solvents can be employed to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of green chemistry principles to minimize environmental impact. Techniques such as nano-catalysis and multicomponent reactions are often utilized to enhance efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives with varying substituents .
Applications De Recherche Scientifique
5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its hypoglycemic activity through the activation of PPAR-γ receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which improve insulin resistance. Additionally, its antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, and its antioxidant activity involves scavenging reactive oxygen species (ROS) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: A closely related compound with similar biological activities.
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione: Another derivative with distinct pharmacological properties
Uniqueness
5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Propriétés
Numéro CAS |
648449-48-3 |
|---|---|
Formule moléculaire |
C13H15N3O2S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
5-[[4-amino-3-(propylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2S/c1-2-5-15-10-6-8(3-4-9(10)14)7-11-12(17)16-13(18)19-11/h3-4,6-7,15H,2,5,14H2,1H3,(H,16,17,18) |
Clé InChI |
QSLIJTHUOYEQFN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


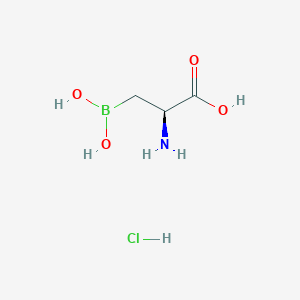

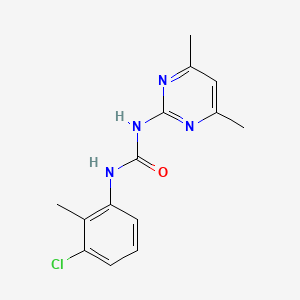

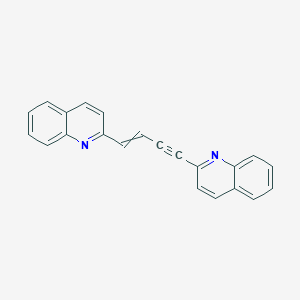
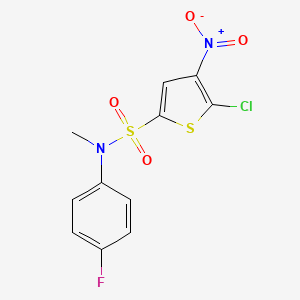
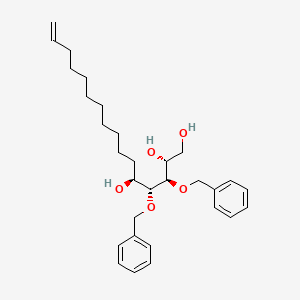
![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)
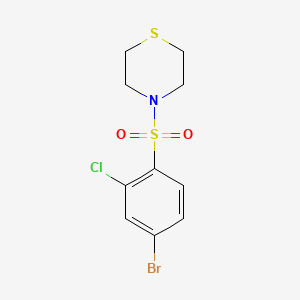
![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)

![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
